5-Ethyl-2,4-dimethylaniline hydrochloride
CAS No.: 1244949-51-6
Cat. No.: VC0164627
Molecular Formula: C10H16ClN
Molecular Weight: 185.695
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1244949-51-6 |
---|---|
Molecular Formula | C10H16ClN |
Molecular Weight | 185.695 |
IUPAC Name | 5-ethyl-2,4-dimethylaniline;hydrochloride |
Standard InChI | InChI=1S/C10H15N.ClH/c1-4-9-6-10(11)8(3)5-7(9)2;/h5-6H,4,11H2,1-3H3;1H |
Standard InChI Key | ZZSGNBFBRPNWIY-UHFFFAOYSA-N |
SMILES | CCC1=CC(=C(C=C1C)C)N.Cl |
Introduction
Chemical Identity and Structural Properties
5-Ethyl-2,4-dimethylaniline hydrochloride is an aniline derivative with alkyl substitutions. It is the hydrochloride salt of 5-ethyl-2,4-dimethylaniline, characterized by its unique molecular structure featuring a benzene ring with an amino group, two methyl substituents at positions 2 and 4, and an ethyl group at position 5. This substitution pattern contributes to its specific chemical behavior and applications.
The compound's basic identification parameters are summarized in the following table:
Property | Value |
---|---|
CAS Registry Number | 1244949-51-6 |
Molecular Formula | C₁₀H₁₆ClN |
Molecular Weight | 185.69 g/mol |
SMILES Notation | CCC1=CC(=C(C=C1C)C)N.Cl |
InChIKey | ZZSGNBFBRPNWIY-UHFFFAOYSA-N |
Parent Compound | 5-Ethyl-2,4-dimethylaniline (CID 11958965) |
The molecular structure of 5-ethyl-2,4-dimethylaniline hydrochloride features the protonated amine group with a chloride counterion. The presence of multiple alkyl substituents on the aromatic ring significantly influences its physical and chemical properties, particularly its reactivity, solubility profile, and potential applications in organic synthesis .
The compound is typically marketed with the specification "for research use only," indicating its intended application in laboratory and research settings rather than for direct human use or commercial products.
Comparative Analysis with Related Compounds
Understanding the relationship between 5-ethyl-2,4-dimethylaniline hydrochloride and structurally similar compounds provides valuable context for researchers. The following table presents a comparison with related aniline derivatives:
Compound | CAS Number | Molecular Formula | Key Structural Difference |
---|---|---|---|
5-Ethyl-2,4-dimethylaniline hydrochloride | 1244949-51-6 | C₁₀H₁₆ClN | Reference compound |
2,4-Dimethylaniline | 95-68-1 | C₈H₁₁N | Lacks ethyl group and HCl |
2,4-Dimethylaniline hydrochloride | 21436-96-4 | C₈H₁₂ClN | Lacks ethyl group |
2,6-Dimethylaniline hydrochloride | 21436-98-6 | C₈H₁₂ClN | Different methyl positions, no ethyl |
N-ethyl-2,4-dimethylaniline hydrochloride | 1193388-36-1 | C₁₀H₁₆ClN | N-ethyl vs. 5-ethyl isomer |
This structural comparison reveals how subtle differences in substitution patterns can influence physical properties. For instance, 2,4-dimethylaniline has a melting point of 16°C and boiling point of 218°C, while its hydrochloride salt melts at a much higher temperature (238°C), demonstrating the significant effect of salt formation on thermal properties .
The positional isomerism of substituents also affects reactivity patterns, with 2,6-dimethylaniline derivatives showing different steric effects around the amino group compared to 2,4-dimethyl substituted compounds, which influences their participation in various chemical reactions .
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